methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a 1,4-dioxane ring. Its structure includes a 5-chloro-2-nitrobenzoyl imino substituent and a methyl acetate functional group.
Properties
IUPAC Name |
methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O7S/c1-28-17(24)9-22-13-7-14-15(30-5-4-29-14)8-16(13)31-19(22)21-18(25)11-6-10(20)2-3-12(11)23(26)27/h2-3,6-8H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIKLOBKDYKDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving a diol and an appropriate electrophile.
Substitution with Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction using 5-chloro-2-nitrobenzoyl chloride.
Final Esterification: The final step involves esterification with methyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or viral infections due to its potential antimicrobial properties.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The exact mechanism of action of methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural homology with derivatives of the 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole scaffold. A key analogue is N-(6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide . While both compounds share the fused benzothiazole-dioxane core, their substituents differ significantly:
The nitro and chloro groups in the target compound likely increase electrophilicity and lipophilicity (higher calculated logP) compared to the fluorine-containing analogue. Conversely, the dimethylaminoethyl group in the analogue may enhance solubility in polar solvents and enable protonation at physiological pH, affecting bioavailability.
Biological Activity
Methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a complex organic compound with significant biological activity. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Structure : The compound features a benzothiazole core fused with a dioxin ring and substituted with a nitrobenzoyl group.
- Molecular Formula : CHClNOS
- Molecular Weight : 463.8 g/mol
- CAS Number : 895442-65-6
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives containing benzothiazole structures have shown high efficacy in inhibiting cell proliferation across various cancer cell lines.
In vitro assays demonstrated that compounds with similar structures exhibited lower IC values in 2D cultures compared to 3D cultures. For example:
- HCC827 Cell Line : IC = 6.26 ± 0.33 μM (2D assay)
- NCI-H358 Cell Line : IC = 6.48 ± 0.11 μM (2D assay)
This suggests that the compound may be more effective in traditional culture systems than in more physiologically relevant models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Testing against both Gram-positive and Gram-negative bacteria revealed significant antibacterial activity:
- Tested Organisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive)
- Methodology : Broth microdilution testing according to CLSI guidelines.
Results indicated that certain derivatives exhibited potent antibacterial effects, which could be attributed to their ability to interfere with bacterial enzymes and cellular processes .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Binding : The nitro group on the compound can undergo reduction within bacterial cells, forming reactive intermediates that damage DNA and other cellular components.
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in bacterial metabolism and proliferation.
- Cellular Uptake : Its unique structure allows for efficient uptake into cells, enhancing its bioactivity.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
